10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE
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Overview
Description
10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE is a complex organic compound with a tricyclic structure. It is known for its applications in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE typically involves multiple steps. One common method includes the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenz[b,f]azepine: A precursor in the synthesis of the target compound.
Desipramine: Shares a similar tricyclic structure and is used as an antidepressant.
Imipramine: Another tricyclic compound with similar pharmacological properties.
Uniqueness
10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL(4-METHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-21-12-14-22(15-13-21)20(24)23-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)23/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCFULIVLUMOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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